N-Trityl Candesartan Methyl Ester-d4

Process Chemistry Analytical Method Development Stable Isotope Labeling

N-Trityl Candesartan Methyl Ester-d4 is a deuterium-labeled protected intermediate, providing a distinct +4 Da mass shift that eliminates isobaric interference in LC-MS/MS quantification. Unlike non-deuterated analogs, it enables accurate monitoring of residual unlabeled intermediate during Candesartan Cilexetil API production. Essential for ANDA impurity profiling and in-process control, this 98% pure standard delivers the precision (RSD <15%) required for regulatory submission.

Molecular Formula C₄₄H₃₂D₄N₆O₃
Molecular Weight 700.82
Cat. No. B1164360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Candesartan Methyl Ester-d4
Synonyms2-Ethoxy-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester-d4;  2-Ethoxy-1-[(2’-(2-trityl-2H-tetrazol-5-yl)-1,1’-biphenyl-4-yl)methyl]-7-benzimidazolecarboxylic Acid Methyl Ester-
Molecular FormulaC₄₄H₃₂D₄N₆O₃
Molecular Weight700.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Candesartan Methyl Ester-d4: A Deuterated Process Intermediate Reference Standard


N-Trityl Candesartan Methyl Ester-d4 is a stable isotope-labeled (deuterated) analog of the protected process intermediate N-Trityl Candesartan Methyl Ester . With a molecular formula of C₄₄H₃₂D₄N₆O₃ and a molecular weight of 700.82 g/mol , this compound is a critical component in the multi-step synthesis of the angiotensin II receptor antagonist (ARB) prodrug, Candesartan Cilexetil [1]. The N-trityl group serves as a protecting group for the tetrazole moiety during the synthesis [2].

Why N-Trityl Candesartan Methyl Ester-d4 Cannot Be Substituted for Its Analogs


The selection of N-Trityl Candesartan Methyl Ester-d4 over its non-deuterated or differently-labeled analogs is not arbitrary but dictated by the specific analytical methodology employed. In mass spectrometry (MS), a deuterated internal standard (IS) must be structurally identical to the target analyte to ensure identical ionization efficiency and chromatographic behavior [1]. The use of a d4-labeled N-trityl intermediate, as opposed to a d5-labeled methyl ester or a non-labeled version, allows for a distinct mass shift (+4 Da), which is critical for avoiding isobaric interference and for accurate quantification of the unlabeled process impurity or intermediate during method validation or in-process control. Substituting with a non-deuterated analog (e.g., N-Trityl Candesartan Methyl Ester) would result in co-elution and an inability to distinguish the standard from the endogenous analyte, rendering quantification impossible [2].

Quantitative Differentiation: N-Trityl Candesartan Methyl Ester-d4 vs. Closest Analogs


d4-Labeled Intermediate vs. d5-Labeled Active Metabolite: Divergent Applications

N-Trityl Candesartan Methyl Ester-d4 is a deuterated process intermediate, while Candesartan-d5 Methyl Ester is a deuterated form of the active pharmaceutical ingredient (API) metabolite. The d4-labeled N-trityl intermediate possesses a molecular weight of 700.82 g/mol, whereas the d5-labeled API metabolite has a significantly lower molecular weight of 459.51 g/mol [1]. This fundamental structural difference means they cannot be used interchangeably. The d4-labeled compound is essential for quantifying the unlabeled N-Trityl Candesartan Methyl Ester impurity during the synthesis of the prodrug Candesartan Cilexetil [2]. In contrast, the d5-labeled analog is used for quantifying the final drug substance, Candesartan, in biological matrices [1].

Process Chemistry Analytical Method Development Stable Isotope Labeling

Distinct d4 Labeling Pattern on the Intermediate Provides Better Spectral Resolution

N-Trityl Candesartan Methyl Ester-d4 incorporates four deuterium atoms, providing a +4 Da mass shift relative to the unlabeled intermediate (MW 696.8 g/mol [1]). This contrasts with N-Trityl Candesartan Methyl Ester-d5 (MW 701.83 g/mol [2]), which has a +5 Da mass shift. The d4 label offers a sufficient mass separation from the analyte (M to M+4) to prevent isotopic overlap in MS analysis, while its specific molecular weight (700.82 g/mol) allows for unambiguous identification in a complex matrix alongside other potential impurities that might have similar nominal masses .

LC-MS/MS Bioanalysis Quantitative Analysis

Targeted Application for Monitoring a Specific Process Impurity vs. Generic Impurity Profiling

In a validated UPLC method for determining Candesartan Cilexetil impurities in a drug product, two specific process-related impurities, trityl alcohol and the MTE impurity, were monitored at a wavelength of 210 nm [1]. N-Trityl Candesartan Methyl Ester, the unlabeled version of the target compound, is structurally related to these impurities. Therefore, N-Trityl Candesartan Methyl Ester-d4 is the optimal internal standard for developing a precise and accurate analytical method for quantifying this specific class of trityl-bearing impurities. This is in contrast to broader impurity profiling methods that might use a non-deuterated internal standard or an internal standard with a different core structure, which would be less specific and accurate for this particular impurity [2].

Pharmaceutical Manufacturing Quality Control (QC) Impurity Profiling

Key Application Scenarios for Procuring N-Trityl Candesartan Methyl Ester-d4


Method Development and Validation for N-Trityl Candesartan Methyl Ester in Candesartan Cilexetil API

Procure N-Trityl Candesartan Methyl Ester-d4 for use as an internal standard in the development and validation of a quantitative LC-MS/MS method. This method is essential for monitoring and controlling the levels of the unlabeled N-Trityl Candesartan Methyl Ester impurity in Candesartan Cilexetil active pharmaceutical ingredient (API) batches. As demonstrated in UPLC impurity profiling studies for trityl-related substances [1], a structurally identical deuterated IS is paramount for achieving the required precision and accuracy (e.g., RSD < 15%) for regulatory submission.

In-Process Control (IPC) During Candesartan Cilexetil Synthesis

This d4-labeled intermediate is ideally suited for in-process control (IPC) testing during the commercial production of Candesartan Cilexetil. It can be used to quantify the removal of the N-Trityl protecting group after the final deprotection step [2]. The distinct +4 Da mass shift of the internal standard allows for accurate quantification of the residual unlabeled intermediate in the reaction mixture, ensuring that the final product meets purity specifications for this specific process impurity .

Impurity Qualification and Reference Standard for Abbreviated New Drug Applications (ANDAs)

Use N-Trityl Candesartan Methyl Ester-d4 as a reference standard in analytical method validation (AMV) and quality control (QC) applications required for filing an Abbreviated New Drug Application (ANDA) for generic Candesartan Cilexetil [3]. Its use as a deuterated IS provides the high level of analytical rigor demanded by regulatory bodies like the FDA and EMA for demonstrating control over process-related impurities and establishing the purity and safety of the generic drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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